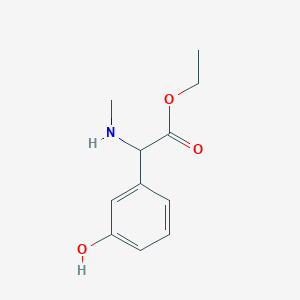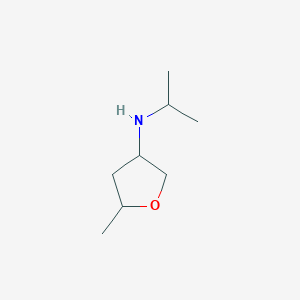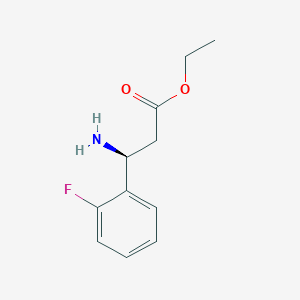
tert-Butyl (4-cyanooxazol-5-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-cyanooxazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and an oxazole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-cyanooxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (4-cyanooxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the oxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
tert-Butyl (4-cyanooxazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which tert-Butyl (4-cyanooxazol-5-yl)carbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate derivative with an ethynyl group.
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: A related compound with a thiazole ring and a bromine substituent.
Uniqueness
tert-Butyl (4-cyanooxazol-5-yl)carbamate is unique due to the presence of both a cyano group and an oxazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H11N3O3 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
tert-butyl N-(4-cyano-1,3-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C9H11N3O3/c1-9(2,3)15-8(13)12-7-6(4-10)11-5-14-7/h5H,1-3H3,(H,12,13) |
Clé InChI |
UOKKQDGIOSYHDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=CO1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



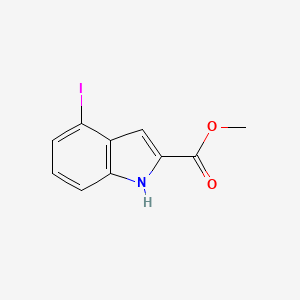



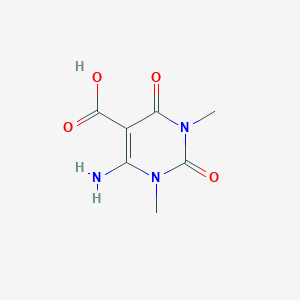
![Tert-butyl 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15308129.png)

